molecular formula C10H4BrF9 B12518593 1-Bromo-4-(nonafluorobutyl)benzene CAS No. 753025-19-3

1-Bromo-4-(nonafluorobutyl)benzene

Cat. No.: B12518593
CAS No.: 753025-19-3
M. Wt: 375.03 g/mol
InChI Key: NRBIHYLVYGAIEV-UHFFFAOYSA-N
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Description

1-Bromo-4-(nonafluorobutyl)benzene:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonafluorobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonafluorobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(nonafluorobutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-4-(nonafluorobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(nonafluorobutyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing nucleophiles to attack the ring and form new bonds. The nonafluorobutyl group can influence the reactivity of the benzene ring by withdrawing electron density through inductive effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(nonafluorobutyl)benzene is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

753025-19-3

Molecular Formula

C10H4BrF9

Molecular Weight

375.03 g/mol

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene

InChI

InChI=1S/C10H4BrF9/c11-6-3-1-5(2-4-6)7(12,13)8(14,15)9(16,17)10(18,19)20/h1-4H

InChI Key

NRBIHYLVYGAIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br

Origin of Product

United States

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